Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H18N4O2 It is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 5-position and a 4-methylpiperazin-1-yl group at the 2-position
Scientific Research Applications
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a pyrimidine derivative that has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Mode of Action
The interaction of this compound with its targets results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This compound’s action on these pathways leads to downstream effects that contribute to its neuroprotective and anti-inflammatory properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, which reduces inflammation . Additionally, it decreases the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3, which contributes to its neuroprotective effects .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, which can have implications for neurological function and disorders.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the expression of genes involved in neurotransmission and synaptic plasticity . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s catalytic activity, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in prolonged effects on cholinergic signaling and neuronal function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling by inhibiting acetylcholinesterase activity, leading to improved cognitive function and memory . At high doses, this compound can have toxic effects, including neurotoxicity and adverse impacts on other physiological systems. It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, this compound can accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is important for its function and activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Piperazine Moiety: The 4-methylpiperazine group is introduced via nucleophilic substitution, where the pyrimidine core reacts with 4-methylpiperazine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 5-position of the pyrimidine ring with ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for optimizing reaction conditions and minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further react with amines to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Carboxylic acids and amides.
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure but has a phenyl group instead of a methyl group on the piperazine ring.
2-(4-Methylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound differs by having a carboxamide group instead of an ethyl ester group.
Uniqueness: Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-3-18-11(17)10-8-13-12(14-9-10)16-6-4-15(2)5-7-16/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONRKCYOPKYPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705227 | |
Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-74-2 | |
Record name | Ethyl 2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.